Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

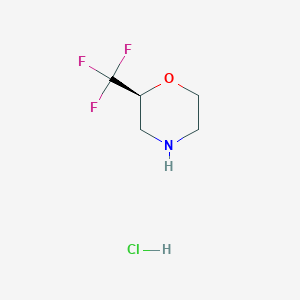

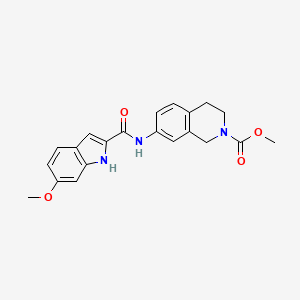

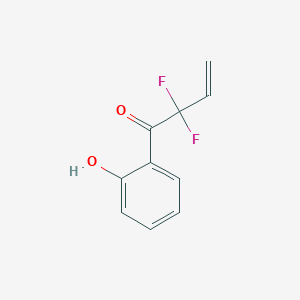

“Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate” is a chemical compound with the IUPAC name “methyl 5-(trimethylsilyl)isoxazole-3-carboxylate”. It has a molecular weight of 199.28 . This compound is not commonly found in nature .

Molecular Structure Analysis

The molecular structure of “Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate” is represented by the InChI code1S/C8H13NO3Si/c1-11-8(10)6-5-7(12-9-6)13(2,3)4/h5H,1-4H3 .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate is utilized as a key intermediate in the synthesis of various heterocyclic compounds. For example, it has been involved in the creation of 1,2,4-triazole derivatives through the coupling of trimethylsilyl derivatives with other organic compounds, followed by amination and deprotection steps to yield carboxamides (Lin & Liu, 1984). This process exemplifies its utility in constructing complex molecular structures from simpler precursors.

Antagonists for Drug Abuse Treatment

In the development of mGluR5 antagonists for the treatment of drug abuse, Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate derivatives have been synthesized as part of structure-activity relationship studies. These derivatives are obtained through chemical modifications, showcasing the compound's versatility as a building block in medicinal chemistry (Iso & Kozikowski, 2006).

Synthesis of Functionalizable Oxazoles

The compound also serves as a starting material in a three-step method for synthesizing functionalizable oxazoles. This method demonstrates the ability to generate diverse oxazole derivatives, which are crucial in various chemical and pharmaceutical applications (Pankova et al., 2015).

Facilitating Chemical Transformations

Its utility extends to facilitating chemical transformations, such as regioselective halo- and carbodesilylation reactions, where it acts as a precursor for further chemical modifications (Effenberger & Krebs, 1984). Additionally, it plays a role in the synthesis of 5-substituted oxazole-4-carboxylic acid derivatives, indicating its importance in generating compounds with potential biological activities (Ozaki et al., 1983).

Safety and Hazards

The safety information for “Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate” indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3Si/c1-11-8(10)6-5-7(12-9-6)13(2,3)4/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENWQZBBEMUICD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2881761.png)

![3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2881764.png)

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2881765.png)

![3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol](/img/structure/B2881774.png)